![molecular formula C6H12N2O4 B14299039 3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane CAS No. 112204-35-0](/img/structure/B14299039.png)
3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,8,9-Tetraoxa-1,6-diazabicyclo[442]dodecane is a bicyclic organic compound with the molecular formula C10H20N2O4 It is characterized by its unique structure, which includes four oxygen atoms and two nitrogen atoms within a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a tetraoxane derivative. The reaction conditions often require the use of a solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of bicyclic compounds with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and structural features make it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can impart unique properties to the resulting materials.
作用機序
The mechanism by which 3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
1,6-Diazabicyclo[4.4.2]dodecane: A similar bicyclic compound with a different arrangement of atoms.
4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]eicosane: Another bicyclic compound with a larger ring system.
Uniqueness
3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
112204-35-0 |
|---|---|
分子式 |
C6H12N2O4 |
分子量 |
176.17 g/mol |
IUPAC名 |
3,4,8,9-tetraoxa-1,6-diazabicyclo[4.4.2]dodecane |
InChI |
InChI=1S/C6H12N2O4/c1-2-8-5-11-9-3-7(1)4-10-12-6-8/h1-6H2 |
InChIキー |
HZXVYPBIOMKLHG-UHFFFAOYSA-N |
正規SMILES |
C1CN2COOCN1COOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



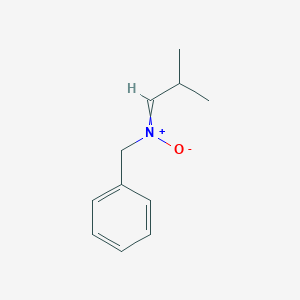
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
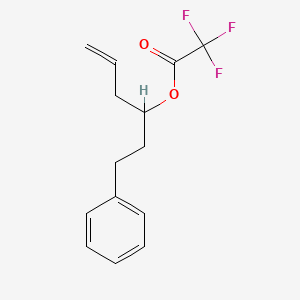
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
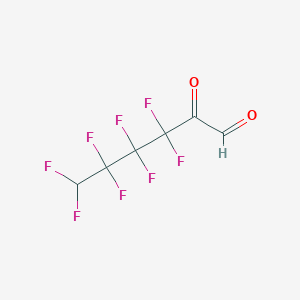
![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
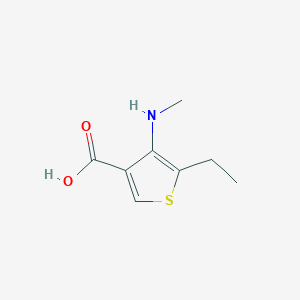
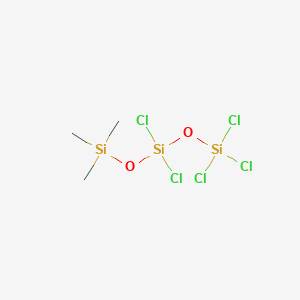

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
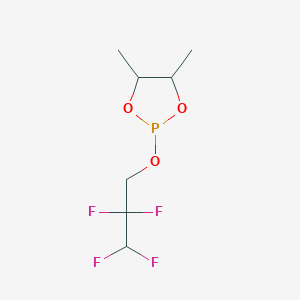
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
